molecular formula C6H12ClNO3 B164739 (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride CAS No. 824943-40-0

(2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride

Cat. No. B164739
CAS RN: 824943-40-0
M. Wt: 181.62 g/mol
InChI Key: ZWHYCCWEJZJLHW-JBUOLDKXSA-N
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Description

“(2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride” is a chemical compound with the CAS Number: 824943-40-0. It has a molecular weight of 181.62 and its linear formula is C6H12ClNO3 . This compound is a solid at room temperature and is typically stored at 4°C . It is a versatile compound used in scientific research, with applications in various fields such as pharmaceutical development, organic synthesis, and enzymatic studies.


Synthesis Analysis

A simple and efficient synthesis of (2S,5S)-5-Hydroxypipecolic acid hydrochloride has been reported. The key features of the synthesis involve the asymmetric reduction of ketone using (S)-CBS oxazaborolidine and the use of commercially available methyl pyroglutamate as a starting material .


Molecular Structure Analysis

The molecular structure of “(2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride” is represented by the linear formula C6H12ClNO3 . The InChI code for this compound is 1S/C6H11NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1 .


Physical And Chemical Properties Analysis

“(2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride” is a solid at room temperature and has a molecular weight of 181.62 . It is typically stored at 4°C . The boiling point of this compound is 374.2°C at 760 mmHg .

Scientific Research Applications

Neurotransmitter Modulation

This compound has been explored for its potential to affect neurotransmitter systems. It may serve as a building block for drugs targeting neurotransmitter amino acids, which are crucial for brain function. The combination with terpenoids, which can bind to transient receptor potential channels (TRP), suggests a dual action on both central and peripheral nervous systems .

Pain Relief

The structure of (2S,5R)-5-Hydroxypipecolic acid HCl allows it to be used in the synthesis of compounds that bind to TRPM8 channels. This binding results in pain relief, making it a valuable component in developing analgesics .

Anticonvulsant Properties

Research indicates that derivatives of this compound can act as modulators of GABA_A receptors. This activity is associated with anticonvulsant effects, which could be beneficial in treating conditions like epilepsy .

Chiral Resolution

(2S,5R)-5-Hydroxypipecolic acid HCl plays a role in the chiral resolution of pharmaceuticals. Its specific stereochemistry is crucial for the synthesis and characterization of enantiomerically pure compounds, which is vital for drug safety and efficacy .

Cooling Sensation Agents

The compound’s structure is similar to that of menthol, which is known for its cooling sensation. Therefore, it could be used in the development of new cooling agents, potentially for topical applications or flavoring agents .

Safety and Hazards

The safety information for “(2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection . In case of ingestion, skin contact, or inhalation, medical help should be sought .

properties

IUPAC Name

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHYCCWEJZJLHW-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC[C@@H]1O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463669
Record name (2S,5R)-5-Hydroxypipecolic acid HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride

CAS RN

824943-40-0
Record name (2S,5R)-5-Hydroxypipecolic acid HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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